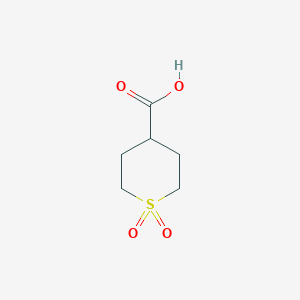

1,1-dioxothiane-4-carboxylic acid

Description

The exact mass of the compound Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothiane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c7-6(8)5-1-3-11(9,10)4-2-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJRJUVGGDVVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801215262 | |

| Record name | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64096-87-3 | |

| Record name | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64096-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dioxo-1-thiane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,1-Dioxothiane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfone Moiety in Heterocyclic Scaffolds

1,1-Dioxothiane-4-carboxylic acid is a saturated heterocyclic compound featuring a sulfone group, a powerful and versatile functional group in medicinal chemistry. The replacement of a methylene group or other functionalities with a sulfone (SO₂) can profoundly and beneficially alter the physicochemical properties of a molecule. Sulfones are known to improve metabolic stability, enhance solubility, and act as rigid hydrogen bond acceptors, thereby modulating a compound's interaction with biological targets. As such, this compound serves as a valuable building block for the synthesis of novel therapeutics, offering a scaffold with desirable pharmacokinetic properties. This guide provides a detailed examination of its synthesis, focusing on a robust and widely applicable methodology.

Strategic Overview of Synthesis

The most direct and efficient pathway to this compound involves the oxidation of its sulfide precursor, thiane-4-carboxylic acid (also known as tetrahydro-2H-thiopyran-4-carboxylic acid). This strategy is advantageous due to the commercial availability of the starting material and the high efficiency of sulfide-to-sulfone oxidation reactions.

The core transformation relies on selecting an appropriate oxidizing agent that can selectively and completely oxidize the sulfur atom without affecting the carboxylic acid moiety or the aliphatic ring. Several reagents are capable of this transformation, but a particularly effective and environmentally conscious method utilizes hydrogen peroxide in the presence of a tungsten catalyst.[1][2][3]

Recommended Synthetic Pathway: Catalytic Oxidation

The chosen pathway focuses on the catalytic oxidation of thiane-4-carboxylic acid using hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) as a catalyst. This system is known for its efficiency, mild reaction conditions, and favorable safety profile.[4][5]

Reaction Scheme

The overall transformation is depicted below. The sulfur atom in the thiane ring is oxidized through two stages, first to a sulfoxide and then to the final sulfone.

Caption: Synthetic route from the sulfide precursor to the target sulfone.

Mechanistic Rationale and Causality

Choice of Oxidant: Hydrogen peroxide (30-35% aqueous solution) is an ideal oxidant for this process. It is inexpensive, readily available, and its primary byproduct is water, making it an environmentally benign choice.

Role of the Catalyst: Sodium tungstate (Na₂WO₄) is crucial for the reaction's success. In the presence of hydrogen peroxide, the tungstate ion is converted into a peroxotungstate species. This peroxo complex is a much more potent oxidizing agent than hydrogen peroxide alone and is capable of efficiently transferring an oxygen atom to the sulfide.[1][4] This catalytic cycle allows for the use of stoichiometric amounts of H₂O₂ while requiring only a catalytic quantity of the tungsten salt.

Reaction Conditions: The oxidation of a sulfide to a sulfone is an exothermic process. The reaction is typically heated to ensure complete conversion to the sulfone.[1][6] Solvents such as N,N-dimethylacetamide (DMA) are often used to ensure the solubility of all components and to allow for controlled heating.[6] The pH of the reaction may be controlled with a buffer to optimize catalyst performance and prevent side reactions.[6]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for sulfide oxidation using a tungsten catalyst.[6]

Materials:

-

Thiane-4-carboxylic acid

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Hydrogen peroxide (35% aqueous solution)

-

N,N-Dimethylacetamide (DMA)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiane-4-carboxylic acid (1.0 eq) in N,N-dimethylacetamide (DMA).

-

Catalyst Addition: To this solution, add a catalytic amount of sodium tungstate dihydrate (e.g., 0.01-0.05 eq).

-

Heating: Heat the mixture to a temperature between 60-90°C. The exact temperature may need to be optimized but provides the activation energy for full oxidation to the sulfone.[6]

-

Oxidant Addition: Slowly add hydrogen peroxide (35% aq. solution, ~2.2-3.0 eq) dropwise to the heated reaction mixture via an addition funnel. Caution: The addition is exothermic; maintain controlled addition to manage the reaction temperature.

-

Reaction Monitoring: Stir the reaction at the elevated temperature for 2-4 hours, or until the reaction is complete. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the intermediate sulfoxide.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully quench any excess hydrogen peroxide by the slow addition of a saturated sodium sulfite or sodium thiosulfate solution until a test with peroxide strips indicates its absence.

-

Workup - Acidification & Extraction: Acidify the aqueous mixture with hydrochloric acid to a pH of ~2-3 to ensure the carboxylic acid is protonated. Extract the product into a suitable organic solvent, such as ethyl acetate (3x).

-

Workup - Washing: Combine the organic layers and wash with water and then with brine to remove residual DMA and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) to yield pure this compound as a white crystalline solid.

Data Summary and Characterization

The final product, this compound, can be characterized using standard analytical techniques.

| Parameter | Expected Value |

| Molecular Formula | C₆H₁₀O₄S[7] |

| Molecular Weight | 178.21 g/mol [7] |

| Appearance | White to off-white solid |

| Purity (Typical) | >98% (by HPLC or NMR) |

| Yield (Typical) | 75-90% |

Note: Yields are highly dependent on reaction scale and purification efficiency.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis and isolation of the target compound.

Conclusion

The synthesis of this compound via the catalytic oxidation of its sulfide precursor is a reliable, high-yielding, and scalable method. The use of hydrogen peroxide and a tungsten catalyst aligns with the principles of green chemistry, offering a safe and efficient route to this valuable heterocyclic building block. This guide provides the foundational knowledge for researchers to successfully implement this synthesis in their laboratories for applications in drug discovery and development.

References

-

He, Y., Ma, X., Ji, H. F., Zha, X. B., Jiang, H., & Lu, M. (n.d.). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(7), 868-874. Available from: [Link]

-

Li, S., Zhao, D., & Li, G. (2005). Oxidation Desulfurization of Model Sulfur Compound in the Presence of the Catalyst of Sodium Tungstate and Sodium Hydrogen Sulfate. Petroleum Science and Technology, 24(11), 1333-1339. Available from: [Link]

-

Pinheiro, T. d., Barbosa, E. G., & Jordão, A. K. (2022). Sodium Tungstate Dihydrate (Na2WO4.2H2O): A Mild Oxidizing and Efficient Reagent in Organic Synthesis. ResearchGate. Available from: [Link]

- Sato, K. (n.d.). Oxidation reaction of alcohol using hydrogen peroxide and tungsten catalyst. Google Patents.

-

Oakwood Chemical. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Oakwood Chemical. Available from: [Link]

-

ChemAnalyst. (2023, November 29). Exploring Tetrahydro-2H-thiopyran-4-carboxylic Acid 1,1-Dioxide: Properties and Applications. ChemAnalyst. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfones. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Sulfone synthesis by oxidation [organic-chemistry.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. EP1757573A1 - Oxidation reaction of alcohol using hydrogen peroxide and tungsten catalyst - Google Patents [patents.google.com]

- 7. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide [oakwoodchemical.com]

chemical properties of 1,1-dioxothiane-4-carboxylic acid

An In-depth Technical Guide to the Chemical Properties of 1,1-dioxothiane-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound featuring a six-membered cyclic sulfone (thiane 1,1-dioxide) and a carboxylic acid functional group. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes established chemical principles and data from analogous structures to predict its physicochemical properties, spectroscopic signature, and chemical reactivity. We present plausible synthetic routes and derivatization protocols, highlighting the molecule's potential as a versatile building block in medicinal chemistry and drug discovery. The integration of a chemically stable, polar sulfone group with a synthetically versatile carboxylic acid moiety makes this compound a scaffold of significant interest for developing novel therapeutic agents.

Introduction: The Scientific Rationale

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is paramount to modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. The sulfone moiety (R-S(=O)₂-R') is a prime example of such a group, valued for its exceptional metabolic stability, ability to act as a hydrogen bond acceptor, and capacity to enhance solubility and polarity.[1][2] Cyclic sulfones, such as the 1,1-dioxothiane ring system, introduce conformational rigidity, which can be crucial for optimizing binding affinity to biological targets.[1]

When this stable heterocyclic system is combined with a carboxylic acid group, a wide array of synthetic possibilities emerges. The carboxylic acid function is a cornerstone of biochemistry and medicinal chemistry, present in numerous endogenous molecules and therapeutic agents.[3] It serves as a key pharmacophoric element and a versatile chemical handle for forming esters, amides, and other derivatives, enabling the exploration of structure-activity relationships (SAR).[4][5]

This guide delves into the chemical character of this compound, providing a foundational understanding for its synthesis, characterization, and strategic deployment in research and development.

Predicted Physicochemical Properties

Direct experimental data for this compound is not extensively reported. However, its properties can be reliably predicted based on its constituent functional groups and data from public chemical databases.

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₁₀O₄S | PubChem[6] |

| Molecular Weight | 178.21 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| Topological Polar Surface Area | 79.8 Ų | PubChem[6] |

| Hydrogen Bond Donors | 1 (from -COOH) | PubChem[6] |

| Hydrogen Bond Acceptors | 4 (2 from -SO₂, 2 from -COOH) | PubChem[6] |

| Predicted LogP (XLogP3) | -0.4 | PubChem[6] |

Expert Insights:

-

Acidity: The carboxylic acid proton is the primary acidic site. The electron-withdrawing nature of the sulfone group, though separated by two carbon atoms, is expected to slightly increase the acidity (lower the pKa) compared to a simple cycloalkanecarboxylic acid.

-

Solubility: The presence of both a hydrogen bond donor (-COOH) and multiple hydrogen bond acceptors (-SO₂ and -COOH) suggests good solubility in polar protic solvents like water, methanol, and ethanol.[7] Carboxylic acids with one to four carbon atoms are typically miscible with water.[7] The negative predicted LogP value further supports its hydrophilic character.[6] Solubility in nonpolar organic solvents like hexanes is expected to be low.

-

Physical State and Boiling Point: Carboxylic acids exhibit strong intermolecular hydrogen bonding, often forming dimers, which leads to significantly higher boiling points compared to other compounds of similar molecular weight.[4][7][8] It is predicted to be a solid at room temperature.

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1-3: Synthesis of Tetrahydrothiopyran-4-one (Precursor) This precursor can be synthesized via established literature methods involving a tandem Michael addition/Dieckmann condensation sequence followed by hydrolysis and decarboxylation.

Step 4: Synthesis of Thiane-4-carbonitrile

-

Rationale: Conversion of the ketone to a nitrile provides a stable intermediate that can be readily hydrolyzed to the desired carboxylic acid. This avoids potential side reactions associated with direct carboxylation methods.

-

To a solution of Tetrahydrothiopyran-4-one (1.0 eq) in anhydrous dimethoxyethane (DME), add tosylmethyl isocyanide (TosMIC, 1.1 eq).

-

Cool the mixture to 0 °C and add potassium tert-butoxide (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with diethyl ether. The crude intermediate is then treated with sodium cyanide in a suitable solvent system to yield the nitrile.

Step 5: Hydrolysis to Thiane-4-carboxylic acid

-

Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids.[9]

-

Suspend Thiane-4-carbonitrile (1.0 eq) in a mixture of water and sulfuric acid (e.g., 50% v/v).

-

Heat the mixture to reflux (approx. 110-120 °C) and maintain for 6-8 hours, monitoring by TLC for the disappearance of starting material.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude carboxylic acid.

Step 6: Oxidation to this compound

-

Rationale: Oxidation of the thioether to a sulfone is a high-yielding and clean transformation. Hydrogen peroxide in acetic acid is a common and effective reagent for this purpose.

-

Dissolve the crude Thiane-4-carboxylic acid (1.0 eq) in glacial acetic acid.

-

Add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise, maintaining the temperature below 40 °C with an ice bath if necessary.

-

After the addition is complete, stir the reaction at room temperature for 12-24 hours.

-

The product may precipitate from the solution upon completion. If not, carefully pour the reaction mixture into ice water to induce precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a water/ethanol mixture can be performed for further purification.

Spectroscopic Characterization (Predicted)

The identity and purity of this compound would be confirmed using standard spectroscopic techniques. The following table outlines the expected spectral features.

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | -COOH Proton | 10 - 12 ppm (broad singlet) | Highly deshielded acidic proton, characteristic of carboxylic acids.[10] |

| -CH-COOH Proton | 2.5 - 3.0 ppm (multiplet) | Methine proton alpha to the carboxyl group. | |

| -CH₂-SO₂- Protons | 3.0 - 3.5 ppm (multiplet) | Protons adjacent to the electron-withdrawing sulfone group are significantly deshielded. | |

| -CH₂-CH- Protons | 2.0 - 2.4 ppm (multiplet) | Protons beta to the sulfone and carboxyl groups. | |

| ¹³C NMR | -COOH Carbon | 175 - 185 ppm | Carbonyl carbon of a carboxylic acid.[10] |

| -CH₂-SO₂- Carbons | 50 - 55 ppm | Carbons directly attached to the sulfone group. | |

| -CH-COOH Carbon | 40 - 45 ppm | Methine carbon. | |

| -CH₂-CH- Carbons | 25 - 30 ppm | Methylene carbons beta to the functional groups. | |

| IR Spectroscopy | O-H Stretch | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen-bonded dimer of the carboxylic acid.[10] |

| C=O Stretch | ~1710 cm⁻¹ (strong) | Carbonyl stretch of a saturated carboxylic acid.[10][11] | |

| S=O Stretch | 1300-1350 cm⁻¹ & 1120-1160 cm⁻¹ (strong) | Symmetric and asymmetric stretching frequencies for the sulfone group. |

Chemical Reactivity and Derivatization

The molecule possesses two key reactive sites: the carboxylic acid group and the protons alpha to the sulfone group. The reactivity of carboxylic acid derivatives generally follows the order: Acyl Halide > Anhydride > Thioester > Ester > Amide.[12][13]

Reaction Pathways

Caption: Key reaction pathways for this compound.

Protocol: Fischer Esterification

-

Rationale: A classic acid-catalyzed method to produce esters, which are often used as prodrugs or intermediates.[5][14] The reaction is an equilibrium process, and removal of water drives it to completion.[5]

-

Combine this compound (1.0 eq), the desired alcohol (e.g., ethanol, 5-10 eq, serving as solvent), and a catalytic amount of concentrated sulfuric acid (0.1 eq) in a round-bottom flask.

-

Fit the flask with a Dean-Stark apparatus or add molecular sieves to remove water.

-

Heat the mixture to reflux for 4-16 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the ester product with an organic solvent, dry the organic layer, and purify by column chromatography or distillation.

Protocol: Amide Bond Formation

-

Rationale: Amide bonds are central to peptide chemistry and many pharmaceuticals. Direct conversion is difficult; activation of the carboxylic acid, typically via an acyl chloride, is the standard and most reliable method.[4]

-

Activation: In a fume hood, gently reflux a solution of this compound (1.0 eq) in thionyl chloride (SOCl₂, 2-3 eq) for 1-2 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.

-

Coupling: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF).

-

Cool the solution to 0 °C and add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature until complete (monitored by TLC).

-

Perform an aqueous workup to remove salts and purify the resulting amide by recrystallization or column chromatography.

Potential Applications in Drug Discovery

The unique combination of a rigid, polar sulfone heterocycle and a versatile carboxylic acid handle makes this compound an attractive scaffold for several therapeutic areas:

-

Bioisostere: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, potentially improving metabolic stability or altering binding interactions.[1]

-

Scaffold for Focused Libraries: The carboxylic acid can be readily converted into a library of amides and esters to probe the SAR of a target protein. This is a foundational strategy in lead optimization.

-

Fragment-Based Drug Discovery (FBDD): With a low molecular weight and defined 3D structure, this molecule and its simple derivatives are ideal candidates for FBDD screening campaigns.

-

Covalent Inhibitors: While the sulfone itself is stable, related vinyl sulfone motifs are known to act as covalent inhibitors of cysteine proteases.[15] This core could be elaborated to incorporate such reactive groups.

Conclusion

This compound represents a molecule of high potential for chemical and pharmaceutical research. Its predicted properties—hydrophilicity, metabolic stability from the sulfone ring, and synthetic versatility from the carboxylic acid—position it as a valuable building block. This guide provides a foundational framework for its synthesis, characterization, and derivatization, empowering researchers to leverage its unique chemical architecture in the pursuit of novel scientific discoveries and therapeutic innovations.

References

- Recent applications of vinyl sulfone motif in drug design and discovery.

- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.

- 4-Ethyl-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid. PubChem.

- 3-Methyl-1,1-dioxo-thiane-4-carboxylic acid. PubChem.

- Application of Sulfonyl in Drug Design.

- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC, PubMed Central.

- Application of Methylsulfone in Drug Discovery. PharmaBlock.

- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl

- Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. PubChem.

- Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acid Deriv

- Physical Properties of Carboxylic Acids. Química Organica.org.

- Derivatives of Carboxylic Acids.

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl

- Synthesis of Carboxylic Acids. Chemistry LibreTexts.

- The Relative Reactivity of Carboxylic Acid Deriv

- Carboxylic Acid Reactivity.

- Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 5. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 6. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Physical Properties of Carboxylic Acids [quimicaorganica.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

1,1-dioxothiane-4-carboxylic acid IUPAC name and synonyms

An In-Depth Technical Guide to 1,1-Dioxothiane-4-Carboxylic Acid for Advanced Research and Development

Introduction

This compound is a heterocyclic compound featuring a saturated six-membered ring containing a sulfone group and a carboxylic acid substituent. This unique combination of a highly polar sulfone moiety and an ionizable carboxylic acid group makes it a molecule of significant interest in medicinal chemistry and materials science. The rigid cyclic backbone constrains the molecular conformation, while the functional groups provide key interaction points for biological targets or polymer synthesis. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and applications, tailored for researchers and drug development professionals.

Chemical Identity: IUPAC Nomenclature and Synonyms

The systematic naming of chemical structures is governed by the International Union of Pure and Applied Chemistry (IUPAC) to ensure unambiguous identification.[1][2][3][4] The correct IUPAC name for this compound is This compound .[5][]

The molecule is also known by several synonyms in commercial and academic literature. Understanding these is crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

-

Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide[5][][7][8]

-

1,1-Dioxo-1-thiane-4-carboxylic acid[5]

-

1,1-Dioxo-hexahydro-1λ⁶-thiopyran-4-carboxylic acid[5]

Key Identifier:

Chemical Structure Diagram

Sources

- 1. List of carboxylic acids - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | CAS 64096-87-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Molecular Structure of 1,1-dioxothiane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is increasingly focused on the exploration of novel scaffolds that offer unique three-dimensional arrangements and physicochemical properties. Within this context, saturated heterocyclic systems play a pivotal role, providing frameworks that can be tailored to interact with specific biological targets. Among these, the thiane-1,1-dioxide moiety has emerged as a compelling structural motif. Its sulfonyl group, a potent hydrogen bond acceptor, combined with the conformational intricacies of the six-membered ring, presents a versatile platform for the design of new therapeutic agents. This guide provides a comprehensive technical overview of a key exemplar of this class: 1,1-dioxothiane-4-carboxylic acid. By delving into its molecular architecture, spectroscopic signature, and synthetic pathways, we aim to equip researchers and drug development professionals with the foundational knowledge necessary to harness the potential of this and related structures in their scientific endeavors.

Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide, is a saturated heterocyclic compound. Its core structure consists of a six-membered thiane ring in which the sulfur atom is oxidized to a sulfone, and a carboxylic acid group is appended at the 4-position.[1][2]

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value | Source |

| CAS Number | 64096-87-3 | [1][2][3] |

| Molecular Formula | C₆H₁₀O₄S | [1][2][3] |

| Molecular Weight | 178.21 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Melting Point | 194-196 °C | [2] |

| pKa (Predicted) | 4.05 ± 0.20 | [2] |

| LogP (Predicted) | -0.1042 | [3] |

| Topological Polar Surface Area (TPSA) | 71.44 Ų | [3] |

The presence of both a hydrogen bond donor (the carboxylic acid) and strong hydrogen bond acceptors (the sulfone oxygens) imparts a degree of polarity to the molecule, as reflected in its predicted LogP value.[3] This balance of lipophilicity and polarity is a critical consideration in drug design, influencing properties such as solubility, membrane permeability, and protein-ligand interactions.

Elucidation of the Molecular Structure: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the disposition of hydrogen atoms within the molecule. The proton of the carboxylic acid (–COOH) is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The protons on the thiane ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The protons alpha to the sulfone group (at the 2- and 6-positions) are expected to be deshielded and resonate further downfield compared to the protons at the 3- and 5-positions. The proton at the 4-position, being attached to the same carbon as the carboxylic acid, will also have a distinct chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 170 and 180 ppm. The carbons of the thiane ring will appear in the aliphatic region, with those adjacent to the electron-withdrawing sulfone group (C2 and C6) shifted further downfield than the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and sulfone functional groups.

-

O-H Stretch: A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[6]

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid should appear between 1700 and 1725 cm⁻¹.[6]

-

S=O Stretch: The sulfone group will give rise to two strong stretching vibrations: an asymmetric stretch typically around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

-

C-O Stretch: A medium intensity band for the C-O single bond of the carboxylic acid is expected in the 1210-1320 cm⁻¹ region.[6]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of 178.21. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). Fragmentation of the thiane ring may also be observed.

Conformational Analysis: The Three-Dimensional Architecture

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For cyclic systems like this compound, conformational preferences are of paramount importance. The thiane-1,1-dioxide ring is expected to adopt a chair conformation to minimize steric strain. In this conformation, the substituents can occupy either axial or equatorial positions.

The conformational equilibrium of the carboxylic acid group at the 4-position is a key determinant of the molecule's overall shape and its potential interactions with a biological target. Generally, bulky substituents on a cyclohexane ring prefer to occupy the more sterically favorable equatorial position. However, the presence of the sulfone group and potential intramolecular interactions could influence this preference.

Figure 1: Conformational equilibrium of this compound.

While no specific crystal structure for this compound has been reported, X-ray crystallographic studies of related 4-substituted thiane derivatives can provide valuable insights. For instance, the crystal structure of 4-(thian-4-yl)thiane shows that the thiane rings adopt chair conformations.[7] It is highly probable that the equatorial conformer of this compound is the more stable, but experimental or high-level computational studies would be required for definitive confirmation.

Synthetic Pathways

The synthesis of this compound can be approached through several established methods in organic chemistry. A plausible and commonly employed route involves the oxidation of the corresponding sulfide precursor.

General Synthetic Strategy: Oxidation of a Thiane Precursor

A general and reliable method for the preparation of sulfones is the oxidation of the corresponding sulfide. This transformation can be achieved using a variety of oxidizing agents.

Figure 2: General synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative example of how this compound could be synthesized, based on a procedure for a related compound.[5]

Step 1: Synthesis of Tetrahydro-2H-thiopyran-4-carboxylic acid

This precursor can be synthesized through various multi-step sequences starting from commercially available materials.

Step 2: Oxidation to this compound

-

Dissolve tetrahydro-2H-thiopyran-4-carboxylic acid in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Cool the solution in an ice bath.

-

Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to remove the oxidant and byproducts.

-

Extract the product into an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.

A specific procedure described by ChemicalBook involves heating the reaction to reflux and collecting the distillate until the internal temperature reaches 100°C, followed by an 8-hour reflux.[5] The product then crystallizes upon cooling.[5]

Relevance in Drug Discovery and Medicinal Chemistry

The 1,1-dioxothiane scaffold is of significant interest to medicinal chemists. The sulfone group is a bioisostere of other important functional groups, such as ketones and amides, and its strong hydrogen bond accepting capability can facilitate crucial interactions with biological targets.[8] Derivatives of related benzothiazine 1,1-dioxides have demonstrated a broad spectrum of pharmacological activities, most notably anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[8][9]

The incorporation of a carboxylic acid moiety into the 1,1-dioxothiane framework provides a handle for further derivatization and can also serve as a key pharmacophoric element, for instance, by mimicking the carboxylate of a natural substrate or by engaging in ionic interactions with basic residues in a protein binding site.

While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural features suggest potential applications in areas where related sulfone-containing heterocycles have shown promise, including but not limited to:

-

Anti-inflammatory agents: By analogy to the well-established oxicam class of NSAIDs.[8][9]

-

Enzyme inhibitors: The scaffold can be elaborated to target a variety of enzymes where the sulfone and carboxylic acid groups can participate in binding.

-

Modulators of ion channels: Certain benzothiadiazine dioxides are known to act as potassium channel openers.[10]

Conclusion

This compound represents a structurally intriguing and synthetically accessible molecule with significant potential in the field of drug discovery. Its combination of a conformationally defined heterocyclic core, a potent hydrogen bond accepting sulfone, and a versatile carboxylic acid functional group makes it an attractive starting point for the design of novel bioactive compounds. While a comprehensive public database of its spectroscopic and crystallographic properties is yet to be established, the foundational knowledge of its constituent parts allows for a robust prediction of its structural and chemical behavior. Further exploration of the synthesis and biological evaluation of derivatives of this scaffold is a promising avenue for the development of new therapeutics.

References

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2022). MDPI. [Link]

-

Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. PubChem. [Link]

-

(PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

4-(Thian-4-yl)thiane. PubChem. [Link]

-

Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Oakwood Chemical. [Link]

-

Cas 64096-87-3,1,1-Dioxo-hexahydro-1l6-thiopyran-4-carboxylic acid | lookchem. LookChem. [Link]

-

1,1-Dioxo-hexahydro-1l6-thiopyran-4-carboxylic acid | 64096-87-3 - JINAN GUODING PHARMACEUTICAL CO.,LTD. Jinan Guoding Pharmaceutical Co., Ltd. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. ACS Division of Organic Chemistry. [Link]

-

1,1-Dioxo-hexahydro-1l6-thiopyran-4-carboxylic Acid CAS 64096-87-3. Autech Industry Co.,Limited. [Link]

-

Tetrahydro-4H-thiopyran-4-one1,1-dioxide | C5H8O3S | MD Topology | NMR | X-Ray. Automated Topology Builder (ATB) and Repository. [Link]

-

thiane 1,1-dioxide. Stenutz. [Link]

-

Spectra and physical data of (A2) : - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed. PubMed. [Link]

-

Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels - PubMed. PubMed. [Link]

-

Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Journal of Pharmaceutical Research International. [Link]

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - MDPI. MDPI. [Link]

-

The crystal structure of 25,27-(2,2′-[(2-thioxo-1,3-dithiole-4,5-diyl)disulfanediyl]diethanolate)-26,28-dihydroxycalix[11]arene - Dichloromethane (1/1), C36H32Cl2O4S5 - ResearchGate. ResearchGate. [Link]

-

Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC - NIH. National Institutes of Health. [Link]

-

Thiirane, 1,1-dioxide- | C2H4O2S | CID 137208 - PubChem. PubChem. [Link]

-

13-C NMR Chemical Shift Table.pdf. University of California, Los Angeles. [Link]

- CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents.

Sources

- 1. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide(64096-87-3) 1H NMR [m.chemicalbook.com]

- 5. 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid | 64096-87-3 [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 4-(Thian-4-yl)thiane | C10H18S2 | CID 608665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide - Amerigo Scientific [amerigoscientific.com]

- 11. 64096-87-3|Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Solubility of 1,1-Dioxothiane-4-Carboxylic Acid in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1-dioxothiane-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide establishes a robust framework for predicting and experimentally determining its solubility profile. By dissecting the molecule's structural components—the polar sulfone, the acidic carboxyl group, and the non-polar aliphatic ring—we offer authoritative insights into its likely behavior across a spectrum of organic solvents. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and detailed, field-proven protocols necessary for accurate solubility assessment, a critical parameter in drug design, formulation, and process chemistry.

Introduction: The Significance of Solubility

This compound is a bifunctional cyclic compound featuring a sulfone group, a well-recognized pharmacophore that can act as a strong hydrogen bond acceptor and a bioisostere for carbonyl groups.[1][2] The presence of the carboxylic acid moiety adds a site for hydrogen bond donation, salt formation, and polar interactions.[3] The interplay of these functional groups on a six-membered aliphatic ring creates a unique physicochemical profile.

In the realm of drug development, solubility is a cornerstone property that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent. It directly influences bioavailability, formulation possibilities, and the feasibility of purification and scale-up processes. An inadequate understanding of a compound's solubility can lead to failed candidates, costly delays, and misleading biological data. This guide provides the necessary tools to characterize the solubility of this compound, enabling informed decisions in the research and development pipeline.

Physicochemical Properties of this compound

The solubility of a molecule is fundamentally dictated by its structure. This compound possesses distinct functional regions that govern its interaction with different solvents.

-

The Sulfone Moiety (-SO₂-): This is a highly polar, aprotic group. The sulfur-oxygen bonds are strongly polarized, making the oxygen atoms excellent hydrogen bond acceptors. This feature significantly enhances polarity and can improve metabolic stability and overall absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

The Carboxylic Acid Moiety (-COOH): This is a classic polar, protic group. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygen atoms).[4] Its acidity allows for potential deprotonation in basic media, leading to the formation of a highly polar carboxylate salt.

-

The Thiane Ring: The six-membered saturated ring forms the non-polar hydrocarbon backbone of the molecule. While the polar functional groups dominate, this aliphatic portion contributes to solubility in less polar environments.[4]

Below is a summary of the key computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄S | PubChem[5] |

| Molecular Weight | 178.21 g/mol | PubChem[5] |

| XLogP3 (Computed) | -0.4 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

The negative XLogP3 value suggests a high degree of hydrophilicity, predicting favorable solubility in polar solvents.

Theoretical Solubility Profile and Solvent Selection

The guiding principle for solubility is "like dissolves like."[6] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. Given its bifunctional, highly polar nature, this compound is expected to exhibit the following solubility trends:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and water. These solvents can engage in hydrogen bonding with both the sulfone and carboxylic acid groups.[4] High solubility is also anticipated in polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar regions of the molecule.

-

Moderate Solubility: May be observed in solvents of intermediate polarity like acetone or ethyl acetate. The hydrocarbon backbone may facilitate some interaction, but the highly polar functional groups will be the dominant factor.

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexane, toluene, and diethyl ether. These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions, making it energetically unfavorable to break the crystal lattice of the solid solute.[4]

The following diagram illustrates the key intermolecular forces at play when selecting a solvent.

For initial screening, the following common laboratory solvents are recommended:

| Solvent | Class | Polarity (Dielectric Constant, 20°C) | Rationale |

| Water | Polar Protic | 80.1 | Establishes aqueous solubility baseline. |

| Methanol | Polar Protic | 33.0 | Excellent H-bonding capability.[7] |

| Ethanol | Polar Protic | 24.5 | Common choice for formulation.[7] |

| Isopropanol | Polar Protic | 19.9 | Slightly less polar alcohol.[7] |

| Acetonitrile | Polar Aprotic | 37.5 | Common HPLC mobile phase component.[7] |

| Acetone | Polar Aprotic | 20.7 | Intermediate polarity ketone.[7] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Cyclic ether with moderate polarity.[7] |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Common for organic extraction.[7] |

| Toluene | Non-Polar | 2.4 | Aromatic, non-polar solvent.[7] |

| Hexane | Non-Polar | 1.9 | Aliphatic, highly non-polar solvent.[7] |

Experimental Protocol: Isothermal Shake-Flask Method

To obtain reliable, quantitative solubility data, the isothermal equilibrium (shake-flask) method is the gold standard.[6][8] This protocol is designed to be a self-validating system by ensuring that true equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, qNMR)

Protocol Steps:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is critical to ensure a saturated solution is formed. Record the mass added.

-

Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the slurry for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with a time-point study (e.g., sampling at 24, 48, and 72 hours) to confirm that the concentration has plateaued.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully draw a sample from the clear supernatant. To ensure no solid particles are transferred, immediately filter the sample through a syringe filter into a clean, pre-weighed vial.

-

Dilution: Accurately dilute a known mass or volume of the filtered supernatant with an appropriate solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the response to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for all dilutions. Express the solubility in desired units (e.g., mg/mL, mol/L).

Conclusion

This compound is a molecule with significant polarity, driven by its sulfone and carboxylic acid functional groups. Its solubility profile is predicted to be dominated by these features, favoring polar protic and polar aprotic organic solvents. Low solubility is anticipated in non-polar media. While this guide provides a strong theoretical framework, experimental verification is paramount. The detailed isothermal shake-flask protocol presented herein offers a robust and reliable method for generating precise, quantitative solubility data. Such data is invaluable for guiding solvent selection in synthesis, purification, formulation, and various other critical stages of drug discovery and development.

References

-

Physical Properties of Carboxylic Acids | CK-12 Foundation. (n.d.). CK-12. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available at: [Link]

-

Solubility of Organic Compounds. (2023). Available at: [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. Available at: [Link]

-

Experiment_727_Organic Compound Functional Groups__1_2_0. (2024). Chemistry LibreTexts. Available at: [Link]

-

Azzouz, A. S. P., & Al-Niemi, M. M. H. (2008). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 3-Methyl-1,1-dioxo-thiane-4-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). 4-Ethyl-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid. Available at: [Link]

-

Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Available at: [Link]

-

PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Available at: [Link]

-

ResearchGate. (2025). Cyclic sulfoxides and sulfones in drug design. Available at: [Link]

-

Wikipedia. (n.d.). Sulfur. Available at: [Link]

-

Clark, E. (1950). Solubility Characteristics of Sulfones. Industrial & Engineering Chemistry. Available at: [Link]

-

Wang, Q., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules. Available at: [Link]

-

Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]

-

OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]

-

Britannica. (n.d.). Carboxylic acid. Available at: [Link]

-

ResearchGate. (2021). Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. Available at: [Link]

-

Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Available at: [Link]

-

Guha, R. (2010). Organic Solvent Solubility Data Book. Nature Precedings. Available at: [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

- Google Patents. (1988). US4745200A - Method of producing salts of 1,3-dioxolane-4-carboxylic acids and method of using same.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclic Sulfones - Enamine [enamine.net]

- 3. rroij.com [rroij.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of 1,1-dioxothiane-4-carboxylic Acid

This guide provides a comprehensive overview of the core physical properties of 1,1-dioxothiane-4-carboxylic acid (also known as Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide), a compound of interest for researchers, scientists, and professionals in drug development. This document is structured to deliver not just data, but also the scientific context and experimental rationale behind the determination of these properties.

Introduction

This compound is a heterocyclic compound featuring a sulfone group within a six-membered ring and a carboxylic acid moiety. The presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (sulfone and carbonyl oxygens) dictates its physicochemical behavior, influencing its solubility, crystal packing, and interactions with biological targets. Understanding these properties is paramount for its application in medicinal chemistry and materials science.

Core Physicochemical Properties

A summary of the key physical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental data for critical applications.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄S | PubChem[1] |

| Molecular Weight | 178.21 g/mol | Echemi, PubChem[1][2] |

| Melting Point | 194-198 °C | Chemical Point, Echemi[2][3] |

| Boiling Point (Predicted) | 456.6 ± 38.0 °C | Echemi[2] |

| Density (Predicted) | 1.422 ± 0.06 g/cm³ | Echemi[2] |

| pKa (Predicted) | 4.05 ± 0.20 | Echemi[2] |

| XLogP3 (Computed) | -0.4 | PubChem[1] |

Experimental Determination of Physical Properties

The following sections detail the experimental methodologies for determining the key physical properties of this compound. The rationale behind the choice of each technique is provided to offer a deeper understanding of the process.

Melting Point Determination: A Gateway to Purity and Stability

The melting point is a fundamental property that provides a preliminary indication of a compound's purity. For a crystalline solid like this compound, a sharp melting range suggests high purity.

Recommended Protocol: Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Experimental Workflow: Melting Point Determination via DSC

Caption: Workflow for pKa determination using potentiometric titration.

Trustworthiness: This method is self-validating as the shape of the titration curve provides a clear indication of the acid-base behavior. The inflection point of the curve corresponds to the equivalence point, and the pKa is determined at the half-equivalence point, providing a robust measurement.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of a compound in various media is a critical parameter in drug development, affecting its absorption and distribution. Carboxylic acids often exhibit pH-dependent solubility. [4][5] Recommended Protocol: Equilibrium Shake-Flask Method

This is the gold standard for solubility determination. It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Experimental Workflow: Solubility Determination

Caption: Workflow for solubility determination using the shake-flask method.

Expertise & Experience: The choice of agitation time is crucial to ensure that true equilibrium is reached. For compounds with slow dissolution kinetics, a longer equilibration period may be necessary. The use of a validated HPLC-UV method for quantification ensures accuracy and precision in the final solubility measurement.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups in a molecule. The carboxylic acid and sulfone groups of the target compound will have characteristic absorption bands.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹. [6]* C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated between 1710 and 1760 cm⁻¹. [6]* S=O Stretch (Sulfone): Two strong absorptions are expected, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm. [6]The protons on the thiane ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. [6]The carbons adjacent to the sulfone group will be shifted downfield due to the electron-withdrawing nature of the SO₂ group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be the expected base peak. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.

Conclusion

The physical properties of this compound, particularly its melting point, pKa, and solubility, are critical parameters that govern its behavior in both chemical and biological systems. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of these properties. A thorough understanding of these characteristics is essential for the effective design and development of new chemical entities based on this scaffold.

References

-

PubChem. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Available at: [Link].

-

Chemical Point. 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid. Available at: [Link].

-

Chemistry LibreTexts. Physical Properties of Carboxylic Acids. Available at: [Link].

-

Britannica. Carboxylic acid. Available at: [Link].

-

NC State University Libraries. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link].

Sources

- 1. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis, History, and Applications of 1,1-dioxothiane-4-carboxylic acid

This compound is a saturated heterocyclic compound featuring a six-membered thiane ring where the sulfur atom is fully oxidized to a sulfone, and a carboxylic acid substituent is located at the 4-position. While not a household name, this molecule represents an important structural motif in the field of medicinal chemistry and drug design. Its significance lies in the combination of two key functional groups on a conformationally well-defined scaffold.

The sulfone group is a stable, polar moiety capable of acting as a strong hydrogen bond acceptor, often used to improve the metabolic stability and physicochemical properties of drug candidates. Concurrently, the carboxylic acid group is a ubiquitous feature in pharmaceuticals, critical for establishing interactions with biological targets through hydrogen bonding and ionic interactions.[1] The rigid thiane dioxide ring provides a predictable three-dimensional arrangement for these groups, making it a valuable building block for designing molecules with specific spatial orientations to fit into the active sites of proteins and enzymes.

This guide provides a comprehensive overview of this compound, from its fundamental synthesis and historical context to its properties and strategic importance for researchers, scientists, and drug development professionals.

Nomenclature and Structural Properties

To establish a clear foundation, it is essential to define the molecule's identity through its nomenclature and key structural data.

-

IUPAC Name: this compound[2]

-

Synonyms: Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide[2]

-

CAS Number: 64096-87-3[2]

-

Chemical Structure:

Physicochemical Data Summary

The following table summarizes the key computed properties of this compound, which are crucial for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄S | PubChem CID 1491755[2] |

| Molecular Weight | 178.21 g/mol | PubChem CID 1491755[2] |

| XLogP3 | -0.4 | PubChem CID 1491755[2] |

| Hydrogen Bond Donor Count | 1 | PubChem CID 1491755[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID 1491755[2] |

The negative XLogP3 value indicates a hydrophilic character, suggesting good water solubility but potentially limited passive diffusion across biological membranes, a common challenge for carboxylic acid-containing molecules.[3][4]

Historical Context and Discovery

The history of this compound is not marked by a singular, celebrated discovery. Instead, its emergence is a logical consequence of the systematic exploration of heterocyclic chemistry and the development of robust oxidation methodologies in organic synthesis. The core intellectual steps leading to its creation can be traced through two fundamental areas of research:

-

Synthesis of the Thiane Ring System: The preparation of the parent heterocyclic core, tetrahydrothiopyran (thiane), and its derivatives has been a subject of study for decades. Early methods focused on the cyclization of appropriate acyclic precursors. For instance, the synthesis of tetrahydro-4H-thiopyran-4-one, a key intermediate, can be achieved via the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate, followed by hydrolysis and decarboxylation.[5]

-

Oxidation of Sulfides to Sulfones: The conversion of a sulfide to a sulfone is a cornerstone transformation in organic chemistry.[6] The development of reliable and selective oxidizing agents allowed chemists to readily access sulfones from their corresponding sulfides. This opened the door to modifying the electronic and steric properties of sulfur-containing rings.

The "discovery" of this compound, therefore, represents the convergence of these two fields: the ability to construct the thiane-4-carboxylic acid scaffold, followed by the application of established oxidation chemistry to convert the ring's sulfur atom into a sulfone. Its first synthesis was likely documented as part of a broader study on sulfur-containing heterocycles or in the search for novel pharmacologically active agents.

Synthetic Methodologies: A Step-by-Step Approach

The most logical and widely applicable synthesis of this compound involves a two-stage process: first, the preparation of its sulfide precursor, tetrahydro-2H-thiopyran-4-carboxylic acid, followed by its oxidation.

Overall Synthetic Workflow

The following diagram illustrates the logical flow from a common starting material to the final product.

Caption: General synthetic pathway to this compound.

Experimental Protocol 1: Synthesis of Tetrahydro-4H-thiopyran-4-one (Key Intermediate)

This protocol is adapted from established methods for preparing the thiopyranone core structure.[5]

-

Reaction Setup: A three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet is charged with sodium methoxide (generated in situ or commercially sourced) in an anhydrous solvent like tetrahydrofuran (THF).

-

Reagent Addition: Dimethyl 3,3'-thiobispropanoate is added dropwise to the stirred suspension at a controlled temperature (e.g., 0 °C to room temperature).

-

Dieckmann Condensation: The reaction mixture is heated to reflux to drive the intramolecular Dieckmann condensation, forming the cyclic β-keto ester intermediate. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Hydrolysis & Decarboxylation: Upon completion, the reaction is cooled. An aqueous acid solution (e.g., 10% H₂SO₄) is added, and the mixture is heated to reflux. This step hydrolyzes the ester and promotes the decarboxylation of the resulting β-keto acid to yield tetrahydro-4H-thiopyran-4-one.

-

Workup and Purification: The mixture is cooled, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Experimental Protocol 2: Oxidation to this compound

This protocol details the critical oxidation step, which must be carefully controlled to ensure complete conversion to the sulfone without side reactions.[7]

Causality: The choice of oxidant and conditions is critical. Using a stoichiometric amount of a milder oxidant can lead to the formation of the sulfoxide as the major product. To obtain the sulfone, an excess of a strong oxidant or harsher conditions are typically required. m-Chloroperbenzoic acid (mCPBA) is often preferred due to its high efficiency and clean reaction profile.[6]

-

Precursor Preparation: First, the tetrahydro-4H-thiopyran-4-one must be converted to tetrahydro-2H-thiopyran-4-carboxylic acid. This can be achieved through various standard organic transformations, such as the Strecker synthesis (reaction with cyanide and ammonia followed by hydrolysis) or by using a Wittig-type reaction to introduce a two-carbon chain followed by oxidation. For this guide, we assume the precursor acid is available.

-

Reaction Setup: Tetrahydro-2H-thiopyran-4-carboxylic acid is dissolved in a suitable solvent, such as dichloromethane (DCM) or acetic acid, in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The solution is cooled in an ice bath to 0 °C.

-

Oxidant Addition: A solution of m-chloroperbenzoic acid (mCPBA, typically >2.2 equivalents to ensure full oxidation) in the same solvent is added dropwise to the cooled solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (e.g., 12-24 hours). Progress is monitored by TLC or LC-MS to confirm the disappearance of the starting material and the intermediate sulfoxide.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite to destroy any excess peroxide. The mixture is stirred until a test with starch-iodide paper is negative.

-

Purification: The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid byproduct) and brine. It is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Applications in Drug Discovery and Design

The true value of this compound lies in its utility as a scaffold in drug design. The defined stereochemistry and the distinct electronic properties of its functional groups allow it to serve several strategic roles.

Diagram of Pharmacophoric Roles

Caption: Key pharmacophoric features of the molecule for drug design.

-

Carboxylic Acid Bioisostere Mimicry: The carboxylic acid group is essential for the activity of many drugs but can also impart undesirable properties like poor absorption or rapid metabolism.[4] The entire this compound structure can be viewed as a rigid, non-planar bioisostere for simpler acidic structures, positioning the key acidic proton and hydrogen bond acceptors in a specific 3D space.

-

Scaffold for Library Synthesis: The carboxylic acid serves as a convenient chemical handle for further modification. It can be readily converted into amides, esters, or other functional groups, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. This is a common strategy in hit-to-lead optimization campaigns in drug discovery.

-

Improving Physicochemical Properties: The introduction of the polar sulfone group can increase the water solubility and metabolic stability of a parent molecule. Sulfones are generally resistant to metabolic degradation, making them an attractive feature for enhancing the pharmacokinetic profile of a drug candidate.

Conclusion

While the discovery of this compound was an evolutionary step in synthetic chemistry rather than a revolutionary breakthrough, its importance should not be understated. It stands as a testament to the power of combining fundamental ring structures with reliable functional group transformations. For the modern medicinal chemist, it offers a pre-organized, rigid scaffold that presents two of the most important pharmacophoric elements—a hydrogen bond-accepting sulfone and a versatile carboxylic acid—in a defined spatial relationship. Its synthesis is logical and achievable through established protocols, making it an accessible and valuable tool in the ongoing quest to design more effective and safer therapeutics.

References

-

Sivakumar, S., & Ganesan, A. (2000). Conformational and steric effects on the oxidation of some substituted tetrahydrothiopyran-4-ones and their I, l-dioxides by pyr. Indian Journal of Chemistry - Section B, 39(10), 753-758. [Link]

-

Bénimèlis, D., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(21), 6678. [Link]

-

Zhdankin, V. V., et al. (1995). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. Synthetic Communications, 25(10), 1561-1571. [Link]

- Shanghai Kalong Chemical Co., Ltd. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN109942749A.

-

Patel, H. G., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

- Wulff, G., et al. (1996). Preparation of tetrahydropyran-4-carboxylic acid and its esters. US5580994A.

-

Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203–2234. [Link]

-

ACS Publications. (n.d.). Syntheses of 4H-Thiopyran-4-one 1,1-Dioxides as Precursors to Sulfone-Containing Analogs of Tetracyanoquinodimethane. The Journal of Organic Chemistry. [Link]

-